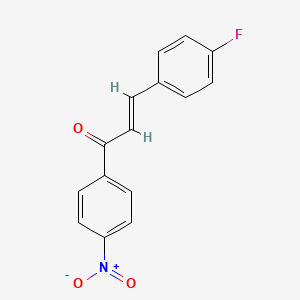

4-Fluoro-4'-nitrochalcone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-4’-nitrochalcone is a chemical compound with the linear formula C15H10FNO3 . It has a molecular weight of 271.25 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

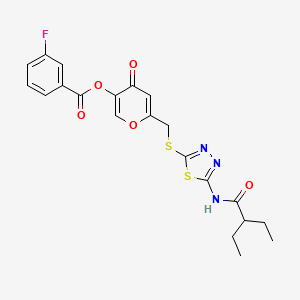

Molecular Structure Analysis

The molecular structure of 4-Fluoro-4’-nitrochalcone is represented by the linear formula C15H10FNO3 . The molecular weight of this compound is 271.25 .Aplicaciones Científicas De Investigación

Dye Intermediate and Potential for Pharmaceuticals and Insecticides

4-Fluoro-4'-nitrochalcone has garnered attention primarily as a novel dye intermediate, particularly in the U.S. Its potential applications extend beyond dyes, with possibilities in pharmaceuticals and insecticides. The compound's derivatives, specifically 4-fluoro-3-nitroaniline, have been a subject of interest in this context (Bil, 2007).

Nonlinear Optical Properties and Material Science

The nonlinear optical properties of this compound have been explored, particularly for applications in material science. Studies on 4-fluorochalcone crystals have shown potential for use in nonlinear optical devices due to their significant hyperpolarizability and favorable physical properties (Prabu et al., 2014).

Catalysis and Chemical Synthesis

In the field of chemical synthesis, this compound has been investigated for its role in catalysis. Specifically, it has been utilized in enantioselective Robinson annulation reactions, where it acts as a reactant in the formation of cyclohexenone derivatives. This research has implications for the development of new catalytic methods in organic chemistry (Shiloni et al., 2017).

Bioimaging and Gene-Reporting

In bioimaging, derivatives of this compound have been used as gene-reporter molecules. Specifically, 2-Fluoro-4-nitrophenol-β-D-galactopyranoside, a related compound, has been employed in 19F chemical shift imaging to monitor enzyme activity and gene expression in cell studies. This application is significant for in vivo studies and could have implications in medical diagnostics and research (Kodibagkar et al., 2006).

Synthesis and Characterization in Material Science

The synthesis and characterization of this compound and its derivatives have been a subject of study, with a focus on their physical properties like thermal stability and mechanical hardness. These characteristics are relevant for applications in material science, particularly in the creation of new materials with specific optical and physical properties (Patil et al., 2006).

Safety and Hazards

Mecanismo De Acción

Target of Action

Chalcones are known to interact with a variety of biological targets due to their structural diversity. They have been found to exhibit antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial, anti-tumor, and anticancer properties .

Mode of Action

The mode of action of chalcones can vary depending on the specific compound and its targets. Generally, the α,β-unsaturated carbonyl system in chalcones makes them biologically active .

Biochemical Pathways

Chalcones are involved in the flavonoid biosynthetic pathway. They serve as precursors for a wide range of other flavonoids, such as flavones, flavonols, and anthocyanins .

Result of Action

The molecular and cellular effects of chalcones depend on their specific biological activity. For example, some chalcones have been found to inhibit the growth of cancer cells .

Action Environment

The action, efficacy, and stability of chalcones can be influenced by various environmental factors. For instance, chalcones have low water solubility, and their bioavailability can be improved by encapsulation in nanoemulsions .

Propiedades

IUPAC Name |

(E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(9-5-12)17(19)20/h1-10H/b10-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQIOFDMELMTTG-XCVCLJGOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-2-(2-((4-fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2627240.png)

![1-Bromo-5-[(2-methylpropan-2-yl)oxy]pentane](/img/structure/B2627246.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2627248.png)

![4-chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide](/img/structure/B2627251.png)